2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities. This specific compound has garnered attention for its potential roles in drug development and as a building block for more complex heterocyclic compounds.
The compound can be synthesized through various methods, with significant research focusing on its synthesis and applications in the pharmaceutical industry. It is often derived from reactions involving pyrazole derivatives and amines, with specific conditions tailored to optimize yield and purity.
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one is classified as:
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves several key steps:
The reaction generally follows a nucleophilic substitution pathway, where the amino group of the amine attacks the carbonyl carbon of the pyrazole derivative, leading to the formation of the target compound.
The molecular structure of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one features:
Property | Value |
---|---|
IUPAC Name | 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone |
InChI | InChI=1S/C6H9N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4,7H2,1H3 |
InChI Key | MXQISKATRNDXMJ-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)C(=O)CN |
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one participates in various chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include oxides, alcohols, and substituted derivatives of the original compound.
The mechanism of action for 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one primarily involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, modulating various biological processes such as inflammation or microbial activity.
The physical properties of 2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one include:
Key chemical properties include:
2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-one has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1